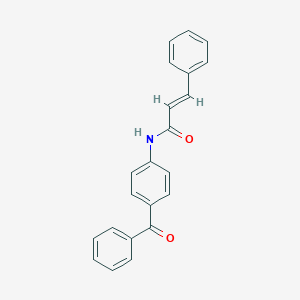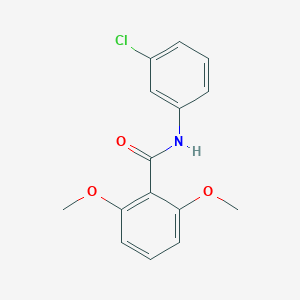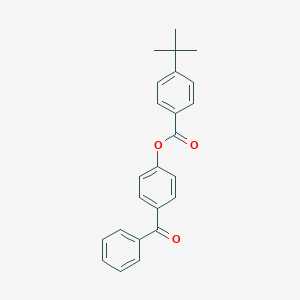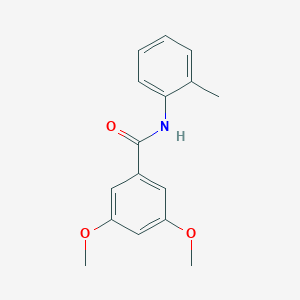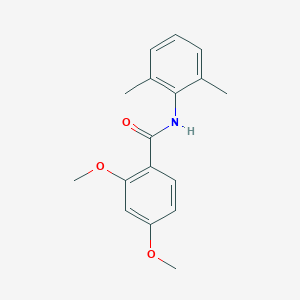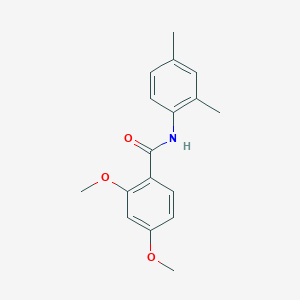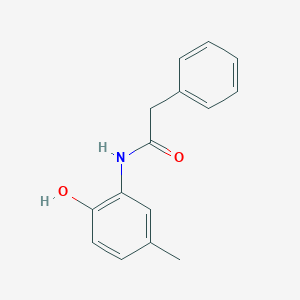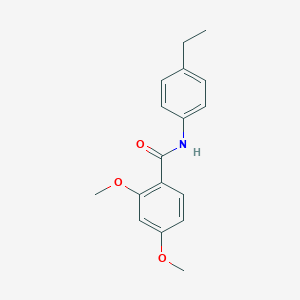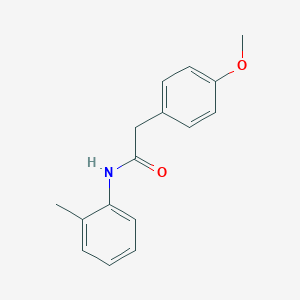
2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide, also known as methoxphenidine (MXP), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers at the University of Bristol, UK. Since then, MXP has gained popularity as a research chemical due to its unique properties and potential applications in scientific research.
Wirkmechanismus
MXP acts as an antagonist of the NMDA receptor, which blocks the binding of glutamate and prevents the activation of the receptor. This results in a decrease in the activity of excitatory neurons and a reduction in the transmission of sensory information. MXP also affects the release and uptake of dopamine and serotonin, which leads to changes in mood and behavior.
Biochemical and Physiological Effects:
MXP has been shown to produce a range of effects on the central nervous system, including sedation, anesthesia, dissociation, and hallucinations. It can also cause changes in perception, thought, and emotion. MXP has been reported to produce both positive and negative effects, depending on the dose and individual factors such as age, sex, and mental health status.
Vorteile Und Einschränkungen Für Laborexperimente
MXP has several advantages as a research chemical, including its high potency, selectivity, and specificity for the NMDA receptor. It can be used to study the effects of dissociative drugs on the central nervous system in a controlled and systematic manner. However, MXP also has several limitations, including its potential toxicity and the lack of information on its long-term effects. It is important to use caution and follow safety guidelines when working with MXP in the laboratory.
Zukünftige Richtungen
There are several future directions for research on MXP and other dissociative drugs. One area of interest is the development of new compounds that have improved selectivity and efficacy for the NMDA receptor. Another area is the investigation of the long-term effects of dissociative drugs on the brain and behavior, including the potential for addiction and neurotoxicity. Finally, there is a need for more research on the therapeutic potential of dissociative drugs for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder.
Synthesemethoden
The synthesis of MXP involves the reaction of 4-methoxybenzyl cyanide with 2-methylphenylmagnesium bromide, followed by the reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of MXP can be improved by recrystallization and chromatographic purification.
Wissenschaftliche Forschungsanwendungen
MXP has been used in scientific research to study the mechanisms of action of dissociative drugs and their effects on the central nervous system. It has been shown to bind to the NMDA receptor, which is involved in learning and memory processes. MXP has also been used to study the effects of dissociative drugs on the dopaminergic and serotonergic systems, which are involved in mood regulation and reward processing.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)17-16(18)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GMKGWLQPYJXGFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



